molecular formula C6H12N2OS B14461420 2-Isopropyl-3-nitrosothiazolidine CAS No. 72505-65-8

2-Isopropyl-3-nitrosothiazolidine

Cat. No.: B14461420
CAS No.: 72505-65-8
M. Wt: 160.24 g/mol
InChI Key: WRRJEMYSUTZLQR-UHFFFAOYSA-N
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Description

2-Isopropyl-3-nitrosothiazolidine is a chemical compound with the molecular formula C6H12N2OS. It belongs to the class of thiazolidines, which are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring. The nitroso group attached to the thiazolidine ring imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-3-nitrosothiazolidine typically involves the reaction of isopropylamine with thiazolidine-2-thione in the presence of a nitrosating agent such as sodium nitrite. The reaction is carried out under acidic conditions to facilitate the formation of the nitroso group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3-nitrosothiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropyl-3-nitrosothiazolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Isopropyl-3-nitrosothiazolidine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-3-nitrosothiazolidine is unique due to the presence of both the isopropyl and nitroso groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

72505-65-8

Molecular Formula

C6H12N2OS

Molecular Weight

160.24 g/mol

IUPAC Name

3-nitroso-2-propan-2-yl-1,3-thiazolidine

InChI

InChI=1S/C6H12N2OS/c1-5(2)6-8(7-9)3-4-10-6/h5-6H,3-4H2,1-2H3

InChI Key

WRRJEMYSUTZLQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N(CCS1)N=O

Origin of Product

United States

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